molecular formula C15H24N4O3 B12507931 Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate

Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate

Cat. No.: B12507931
M. Wt: 308.38 g/mol
InChI Key: UMWDTOBAYFIQRE-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The compound’s systematic IUPAC name, tert-butyl 3-[[4-(ethylamino)pyrimidin-2-yl]oxymethyl]pyrrolidine-1-carboxylate, reflects its intricate structure. Its molecular formula, $$ \text{C}{16}\text{H}{26}\text{N}4\text{O}3 $$, corresponds to a molecular weight of 322.40 g/mol. Key structural features include:

  • Pyrrolidine Ring : A five-membered saturated nitrogen heterocycle contributing to conformational flexibility and stereochemical diversity.
  • Pyrimidine Substituent : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, functionalized with an ethylamino group at position 4.
  • tert-Butyl Ester : A bulky carbamate group enhancing metabolic stability and influencing lipophilicity.

The stereochemistry at the pyrrolidine’s C3 position (where the pyrimidine-oxymethyl group attaches) is critical for biological activity, as evidenced by enantiomer-specific interactions in drug-target binding. The SMILES notation CCNC1=NC(=NC=C1)OCC2CCN(C2)C(=O)OC(C)(C)C and InChIKey YUVBAFMVJNFWMN-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Molecular Properties of Tert-Butyl 3-{[4-(Ethylamino)Pyrimidin-2-Yl]Oxy}Pyrrolidine-1-Carboxylate

Property Value
Molecular Formula $$ \text{C}{16}\text{H}{26}\text{N}4\text{O}3 $$
Molecular Weight 322.40 g/mol
IUPAC Name tert-Butyl 3-[[4-(ethylamino)pyrimidin-2-yl]oxymethyl]pyrrolidine-1-carboxylate
Key Functional Groups Pyrrolidine, Pyrimidine, tert-Butyl ester

Historical Context in Heterocyclic Chemistry

The compound’s design is rooted in the evolution of heterocyclic chemistry, particularly the exploitation of pyrrolidine and pyrimidine scaffolds.

  • Pyrrolidine : First isolated in 1854, pyrrolidine derivatives gained prominence in the 20th century with the discovery of natural alkaloids (e.g., nicotine) and synthetic drugs like procyclidine. The saturated ring’s pseudorotation ability enables 3D pharmacophore exploration, making it a staple in kinase inhibitors and CNS therapeutics.
  • Pyrimidine : Central to nucleic acids, pyrimidine derivatives emerged as antimetabolites (e.g., 5-fluorouracil) in the 1950s. The ethylamino modification at position 4 in this compound aligns with modern strategies to enhance target affinity and selectivity.

The fusion of these heterocycles represents a modern paradigm in drug design, leveraging synergistic effects of rigidity (pyrimidine) and flexibility (pyrrolidine) to optimize pharmacokinetics.

Significance in Medicinal Chemistry and Drug Design

This compound exemplifies rational drug design through its multifunctional architecture:

  • Pyrrolidine’s Role :

    • Stereochemical Control : The (S)-enantiomer often exhibits superior binding to biological targets due to optimal spatial alignment.
    • Metabolic Stability : Saturation reduces oxidative degradation compared to aromatic analogs.
  • Pyrimidine’s Contribution :

    • Hydrogen Bonding : The ethylamino group and pyrimidine nitrogen atoms engage in H-bonding with enzymes (e.g., kinases) and receptors.
    • Aromatic Stacking : The planar pyrimidine ring facilitates π-π interactions with protein binding pockets.
  • tert-Butyl Ester Functionality :

    • Prodrug Potential : The ester group can be hydrolyzed in vivo to release active carboxylic acid derivatives.
    • Lipophilicity Modulation : The bulky tert-butyl group enhances membrane permeability, critical for CNS-targeting agents.

Table 2: Structural Components and Their Roles in Drug Design

Component Role in Drug Design
Pyrrolidine Ring Conformational flexibility, stereochemical diversity
Pyrimidine Moiety Target binding via H-bonding and aromatic interactions
tert-Butyl Ester Metabolic stability, lipophilicity enhancement

Recent studies highlight its utility as a precursor in synthesizing kinase inhibitors and antimicrobial agents. For example, derivatives of this compound have shown inhibitory activity against epidermal growth factor receptor (EGFR) mutants implicated in non-small cell lung cancer.

Properties

IUPAC Name

tert-butyl 3-[4-(ethylamino)pyrimidin-2-yl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-5-16-12-6-8-17-13(18-12)21-11-7-9-19(10-11)14(20)22-15(2,3)4/h6,8,11H,5,7,9-10H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWDTOBAYFIQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyrimidine moiety. The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The pyrimidine moiety is often introduced via a nucleophilic substitution reaction, where an ethylamino group is attached to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, and halides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The ethylamino group in the target compound introduces a secondary amine, enabling hydrogen bonding and increasing solubility in polar solvents compared to the methyl and chloro analogs. This group may enhance interactions with biological targets, such as ATP-binding pockets in kinases. The chloro substituent in enhances electrophilicity at the pyrimidine ring, making it reactive in nucleophilic aromatic substitution (SNAr) reactions, a trait useful in further functionalization .

Molecular Weight and Polarity: The target compound has the highest estimated molecular weight (308.38 g/mol) due to the ethylamino group. This increase may influence pharmacokinetic properties, such as membrane permeability. The chloro-substituted derivative (299.76 g/mol) has a lower molecular weight than the ethylamino analog but higher than the methyl-substituted compound (279.34 g/mol).

Protective Group Strategy :

  • All three compounds utilize the tert-butyl carboxylate group, which is stable under basic conditions but cleavable via acid hydrolysis. This contrasts with silyl ether-protected analogs (e.g., tert-butyldimethylsilyloxy in ), which are more labile under mildly acidic or fluoride-mediated conditions .

Biological Activity

Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a pyrimidine moiety , and a tert-butyl ester group . Its molecular formula is C15H24N4O3C_{15}H_{24}N_{4}O_{3}, with a molecular weight of 296.37 g/mol. The structure can be represented as follows:

 S tert Butyl 3 4 ethylamino pyrimidin 2 yl oxy pyrrolidine 1 carboxylate\text{ S tert Butyl 3 4 ethylamino pyrimidin 2 yl oxy pyrrolidine 1 carboxylate}

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyrimidine Moiety : Nucleophilic substitution reactions are commonly employed to attach the ethylamino group to the pyrimidine ring.
  • Formation of the Tert-butyl Ester : The final step involves esterification to form the tert-butyl ester.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit specific cancer cell lines by targeting various molecular pathways, including those involved in cell proliferation and apoptosis.

Case Study : A derivative demonstrated efficacy against human cancer cell lines, with IC50 values indicating potent activity at low concentrations. The mechanism involved inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary assays have indicated effectiveness against several bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Research has also explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. For instance, studies have indicated that certain derivatives can inhibit amyloid beta aggregation, which is crucial in Alzheimer’s disease pathology.

Mechanism of Action : The compound may modulate neurotransmitter levels or inhibit enzymes like acetylcholinesterase, thereby enhancing cognitive function in experimental models.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Binding to specific enzymes involved in disease pathways.
  • Receptor Modulation : Interacting with neurotransmitter receptors to alter signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • In vitro Studies : Showed significant inhibition of cancer cell proliferation.
  • In vivo Models : Indicated neuroprotective effects and improved cognitive outcomes in animal models of Alzheimer’s disease.
  • Pharmacokinetics : Preliminary data suggest favorable absorption and distribution characteristics, although further studies are needed to assess bioavailability.

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